

Mebendazole-d8: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Mebendazole-d8	
Cat. No.:	B12423356	Get Quote

This guide provides an in-depth overview of **Mebendazole-d8**, a deuterated analog of the anthelmintic drug Mebendazole. It is intended for researchers, scientists, and drug development professionals, offering key technical data, experimental methodologies, and insights into its mechanisms of action. **Mebendazole-d8** is primarily utilized as an internal standard for the quantification of Mebendazole in various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Core Physicochemical and Biological Data

Mebendazole-d8 shares a similar pharmacological profile with Mebendazole, while its distinct mass makes it an ideal internal standard. The key physicochemical and biological activity data are summarized in the tables below.

Identifier	Value	Reference
CAS Number	1286787-80-1	[1]
Molecular Formula	C16H5D8N3O3	[1]
Molecular Weight	303.34 g/mol	
Synonyms	Mebendazole-d8, R 17635-d8	



Biological Activity Data (for Mebendazole)	Value	Reference
IC₅₀ (Melanoma Growth Inhibition)	0.32 μΜ	[2]
IC₅₀ (Hedgehog Signaling Inhibition - GLI1 expression)	516 nM	
Tubulin Polymerization Inhibition (in vitro)	Effective at micromolar concentrations	_

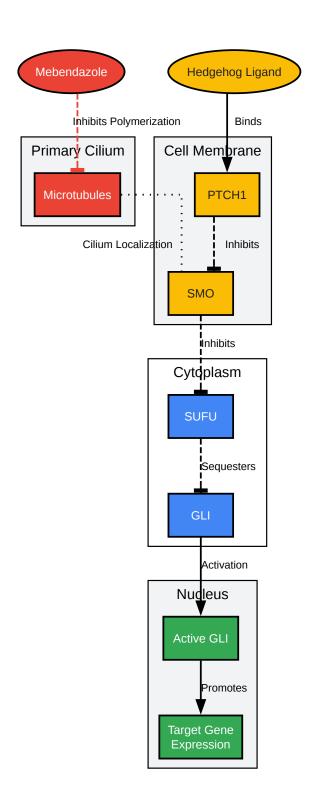
Mechanism of Action

The primary mechanism of action of Mebendazole, and by extension **Mebendazole-d8**, involves the disruption of microtubule formation.[3][4][5][6] Mebendazole binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[5] This disruption of the cytoskeleton has several downstream effects, including the inhibition of glucose uptake and depletion of glycogen stores in parasites, leading to their death.[3][7] In the context of oncology research, this microtubule disruption leads to mitotic arrest and apoptosis in cancer cells.

Hedgehog Signaling Pathway Inhibition

Mebendazole has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway.[8][9] [10] This pathway is crucial in embryonic development and is often aberrantly activated in various cancers. Mebendazole's inhibitory action is linked to its effect on the primary cilium, a microtubule-based organelle that is essential for Hh signal transduction.[8][9][10] By disrupting microtubule formation, Mebendazole prevents the proper assembly and function of the primary cilium, thereby inhibiting the Hh pathway.





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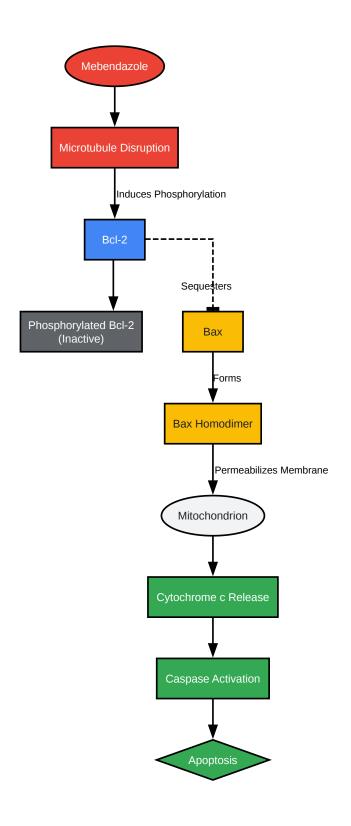


Caption: Mebendazole inhibits the Hedgehog signaling pathway by disrupting microtubuledependent primary cilium function.

Induction of Apoptosis via Bcl-2 Inactivation

In cancer cells, Mebendazole's disruption of microtubules triggers the intrinsic apoptotic pathway.[2][11] A key event in this process is the phosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2.[2][11] This inactivation prevents Bcl-2 from sequestering the pro-apoptotic protein Bax. Unbound Bax can then form homodimers, which leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of caspases, ultimately resulting in apoptosis.[2]





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Caption: Mebendazole induces apoptosis through the inactivation of Bcl-2, leading to mitochondrial-mediated caspase activation.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the activity of Mebendazole and its analogs.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Materials:

- Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)[12][13]
- Purified tubulin (>99%)[12]
- GTP solution[14]
- Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)[12]
- Test compound (Mebendazole-d8) dissolved in a suitable solvent (e.g., DMSO)
- Positive controls: Paclitaxel (promoter), Colchicine or Vincristine (inhibitors)[12][13]
- Negative control (vehicle)[12]
- Pre-warmed 96-well plates[12][13]
- Spectrophotometer or plate reader capable of measuring absorbance at 340 nm or fluorescence[13]

Procedure:

- Prepare the tubulin polymerization buffer and keep it on ice.
- Reconstitute the lyophilized tubulin with the cold polymerization buffer to the desired concentration (e.g., 2 mg/mL).[12]

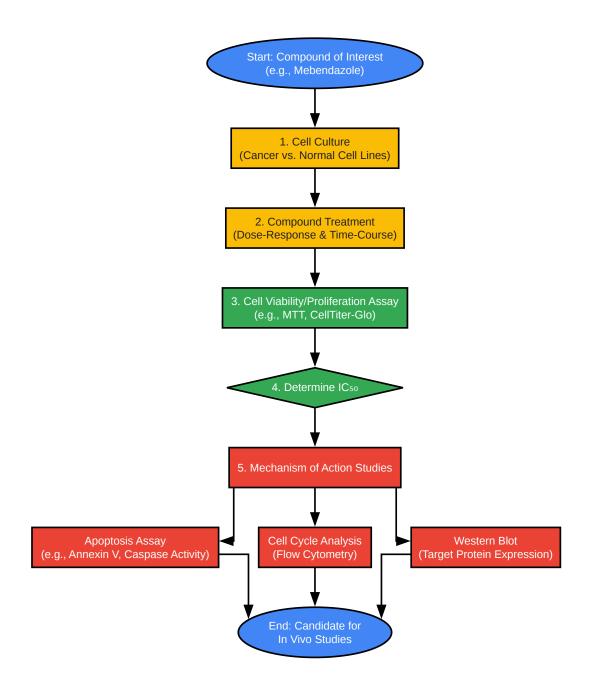


- Add GTP to the tubulin solution to a final concentration of 1 mM.[12]
- In a pre-warmed 96-well plate (37°C), add the test compound at various concentrations, positive controls, and the negative control.[12][13]
- Add the tubulin/GTP solution to each well to initiate the polymerization reaction.[13]
- Immediately place the plate in the spectrophotometer pre-heated to 37°C.
- Measure the change in optical density at 340 nm every minute for 60 minutes.[13] An
 increase in absorbance indicates tubulin polymerization.
- Analyze the data by plotting absorbance versus time. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the negative control.

In Vitro Anti-Cancer Drug Screening Workflow

The following diagram illustrates a general workflow for the in vitro screening of anti-cancer compounds like Mebendazole.





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Caption: A generalized workflow for the in vitro evaluation of an anti-cancer drug candidate.



This technical guide provides a foundational understanding of **Mebendazole-d8** for research and development purposes. The provided data and protocols can serve as a starting point for further investigation into the properties and applications of this compound.

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